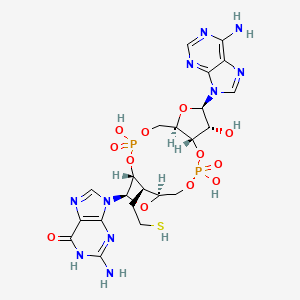
2',3'-cGAMP-C2-SH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-cyclic Guanosine Monophosphate-Adenosine Monophosphate-C2-SH is a cyclic dinucleotide that can be conjugated to antibodies or antigen-binding fragments targeting specific antigens in the microenvironment of diseased cells or tissue . It is a derivative of 2’,3’-cyclic Guanosine Monophosphate-Adenosine Monophosphate, which plays a pivotal role in the innate immune response by activating the Stimulator of Interferon Genes pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-cyclic Guanosine Monophosphate-Adenosine Monophosphate-C2-SH can be achieved through chemical synthesis or recombinant production. Chemical synthesis involves the use of organic solvents and results in low yields . Alternatively, recombinant production using a whole-cell biocatalysis platform with murine cyclic Guanosine Monophosphate-Adenosine Monophosphate synthase expressed in Escherichia coli has been developed. This method is more efficient and environmentally friendly, yielding up to 186 mg/L under optimized conditions .
Industrial Production Methods
Industrial production of 2’,3’-cyclic Guanosine Monophosphate-Adenosine Monophosphate-C2-SH can be achieved through recombinant production in Escherichia coli. This method involves optimizing media composition, supplementation of divalent cations, temperature of protein expression, and amino acid substitutions pertaining to DNA binding . The downstream processing includes a single-step purification process using anion exchange chromatography, achieving a yield of 60 mg/L with low endotoxin levels .
Chemical Reactions Analysis
2’,3’-cyclic Guanosine Monophosphate-Adenosine Monophosphate-C2-SH undergoes various chemical reactions, including conjugation to antibodies or antigen-binding fragments . Common reagents used in these reactions include divalent cations and organic solvents . The major products formed from these reactions are antibody-drug conjugates, which can target specific antigens in diseased cells or tissues .
Scientific Research Applications
2’,3’-cyclic Guanosine Monophosphate-Adenosine Monophosphate-C2-SH has numerous scientific research applications:
Mechanism of Action
2’,3’-cyclic Guanosine Monophosphate-Adenosine Monophosphate-C2-SH exerts its effects by activating the Stimulator of Interferon Genes pathway . This pathway is activated in response to cytosolic double-stranded DNA, which is a danger signal for intracellular pathogens and damaged or cancerous cells . The cyclic dinucleotide binds to the Stimulator of Interferon Genes receptor on the endoplasmic reticulum surface, leading to the production of type I interferons and triggering downstream innate and adaptive immune responses .
Comparison with Similar Compounds
2’,3’-cyclic Guanosine Monophosphate-Adenosine Monophosphate-C2-SH is unique compared to other cyclic dinucleotides due to its ability to be conjugated to antibodies or antigen-binding fragments . Similar compounds include:
3’,3’-cyclic Guanosine Monophosphate-Adenosine Monophosphate: Another cyclic dinucleotide that modulates bacterial chemotaxis and protects against viral infection.
cyclic di-Adenosine Monophosphate: A cyclic dinucleotide involved in bacterial ion channel expression and osmoprotection.
cyclic di-Guanosine Monophosphate: A cyclic dinucleotide that plays a central role in biofilm production.
2’,3’-cyclic Guanosine Monophosphate-Adenosine Monophosphate-C2-SH stands out due to its specific applications in targeted drug delivery and its role in the innate immune response .
Properties
Molecular Formula |
C22H28N10O12P2S |
|---|---|
Molecular Weight |
718.5 g/mol |
IUPAC Name |
2-amino-9-[(1R,6R,8R,9R,10S,15S,17R,18R)-8-(6-aminopurin-9-yl)-3,9,12-trihydroxy-3,12-dioxo-18-(2-sulfanylethyl)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one |
InChI |
InChI=1S/C22H28N10O12P2S/c23-16-11-17(26-5-25-16)31(6-27-11)20-13(33)15-10(42-20)4-40-45(35,36)43-14-8(1-2-47)9(3-39-46(37,38)44-15)41-21(14)32-7-28-12-18(32)29-22(24)30-19(12)34/h5-10,13-15,20-21,33,47H,1-4H2,(H,35,36)(H,37,38)(H2,23,25,26)(H3,24,29,30,34)/t8-,9-,10-,13-,14-,15-,20-,21-/m1/s1 |
InChI Key |
WKFFSEOIKYTXCF-TUUUSIAGSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)CCS |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)CCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



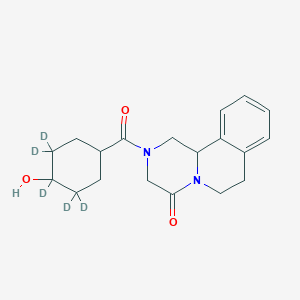


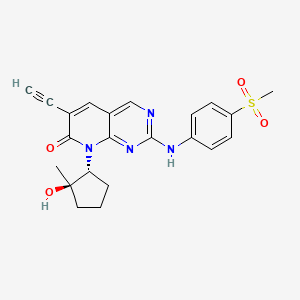


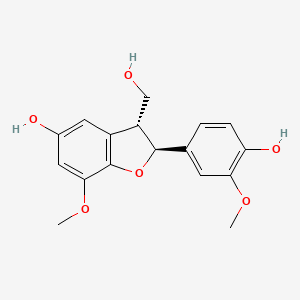
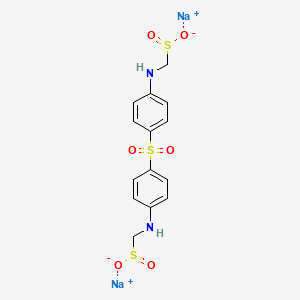
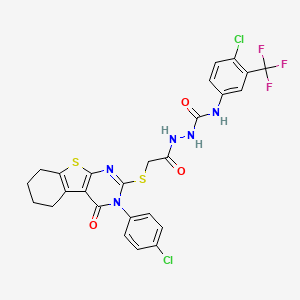
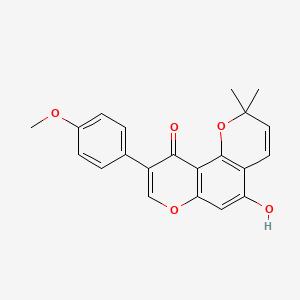
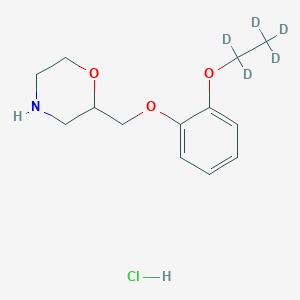
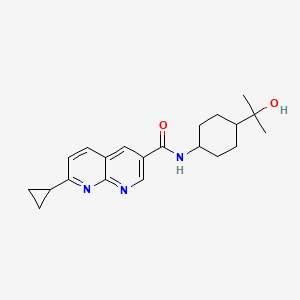
![[(E,3R,4R,5S,6R,9S,10S,11S)-4-acetyloxy-11-[(2S,4E,6R,8R,10E,12S,15R,16R,17R,18R,20E,22E)-16,18-dihydroxy-6,12-dimethoxy-8,11,15,17-tetramethyl-24-oxo-1-oxacyclotetracosa-4,10,20,22-tetraen-2-yl]-1-[formyl(methyl)amino]-10-hydroxy-3,5,9-trimethyldodec-1-en-6-yl] (2S)-2-(dimethylamino)propanoate](/img/structure/B12411237.png)
